molecular formula C12H11NO3 B12886342 5-Acetyl-5-methyl-2-phenyl-1,3-oxazol-4-one CAS No. 18354-41-1

5-Acetyl-5-methyl-2-phenyl-1,3-oxazol-4-one

Cat. No.: B12886342
CAS No.: 18354-41-1
M. Wt: 217.22 g/mol
InChI Key: HSBDGZQNCJTJMR-UHFFFAOYSA-N
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Description

5-Acetyl-5-methyl-2-phenyloxazol-4(5H)-one is a heterocyclic compound that belongs to the oxazole family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-5-methyl-2-phenyloxazol-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of acetylacetone with benzaldehyde in the presence of an acid catalyst to form the oxazole ring.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-5-methyl-2-phenyloxazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to oxazole derivatives with different functional groups.

    Reduction: Formation of reduced oxazole compounds.

    Substitution: Introduction of different substituents on the oxazole ring.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Use of halogenating agents or nucleophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the oxazole ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Acetyl-5-methyl-2-phenyloxazol-4(5H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound may exert its effects through pathways such as inhibition of enzyme activity, modulation of receptor function, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2-phenyloxazole: Lacks the acetyl group, leading to different chemical properties and reactivity.

    2-Phenyl-4,5-dihydrooxazole: Contains a saturated oxazole ring, resulting in different stability and reactivity.

    5-Acetyl-2-phenyloxazole: Similar structure but lacks the methyl group, affecting its chemical behavior.

Uniqueness

5-Acetyl-5-methyl-2-phenyloxazol-4(5H)-one is unique due to the presence of both acetyl and methyl groups on the oxazole ring

Biological Activity

5-Acetyl-5-methyl-2-phenyl-1,3-oxazol-4-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a five-membered oxazole ring with an acetyl group and a methyl group at the 5-position, alongside a phenyl substituent at the 2-position. Its molecular formula is C₁₂H₁₁NO₃, and it has a molecular weight of 217.22 g/mol. The unique structural characteristics contribute to its reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. Below are detailed findings related to its biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound possesses notable antimicrobial effects against various bacterial strains. For instance, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. In one study, it produced inhibition zones of up to 20 mm against Enterococcus faecium, indicating strong antibacterial potential .

Anticancer Properties

The anticancer activity of this compound has been explored in several studies. It appears to inhibit cell proliferation in various cancer cell lines through mechanisms that may involve the modulation of specific signaling pathways or the induction of apoptosis. For example, its derivatives have been investigated for their ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell growth and survival .

The biological activity of this compound is thought to involve interactions with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity or modulate cellular processes by influencing signaling pathways. For instance:

  • Enzyme Inhibition : The compound has been shown to interact with various enzymes involved in metabolic processes, potentially leading to altered cellular metabolism.
  • Cellular Pathways : It may affect pathways related to oxidative stress or inflammation, contributing to its antimicrobial and anticancer effects.

Structure–Activity Relationship (SAR)

The variation in biological activity among compounds related to this compound highlights the importance of structural modifications. A comparative analysis with similar compounds reveals:

Compound NameKey Differences
5-Methyl-2-phenyloxazoleLacks the acetyl group; different reactivity
2-Phenyl-4,5-dihydrooxazoleContains a saturated oxazole ring; altered stability
5-Acetyl-2-phenyloxazoleSimilar structure but lacks the methyl group; affects behavior

The presence of both acetyl and methyl groups in 5-acetyl-5-methyl-2-phenyloxazol-4-one enhances its chemical reactivity compared to these analogs .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, 5-acetyl-5-methyl-2-phenyloxazol-4-one was tested against various bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL. This study underscores the compound's potential as a lead for developing new antimicrobial agents.

Case Study 2: Cancer Cell Line Studies

In vitro studies on human neuroblastoma SH-SY5Y cells revealed that treatment with derivatives of this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to increased histone acetylation levels, suggesting that it acts as an HDAC inhibitor .

Properties

CAS No.

18354-41-1

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

5-acetyl-5-methyl-2-phenyl-1,3-oxazol-4-one

InChI

InChI=1S/C12H11NO3/c1-8(14)12(2)11(15)13-10(16-12)9-6-4-3-5-7-9/h3-7H,1-2H3

InChI Key

HSBDGZQNCJTJMR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(C(=O)N=C(O1)C2=CC=CC=C2)C

Origin of Product

United States

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